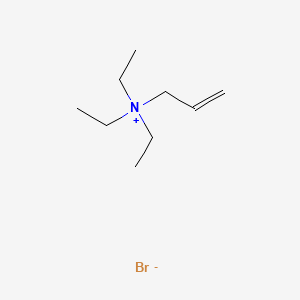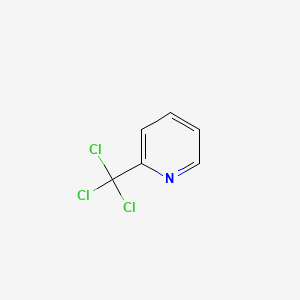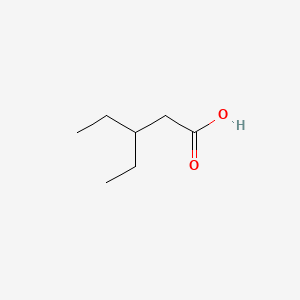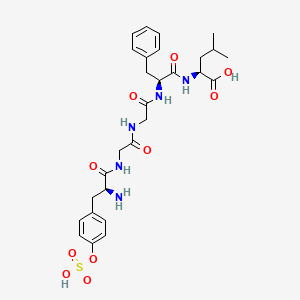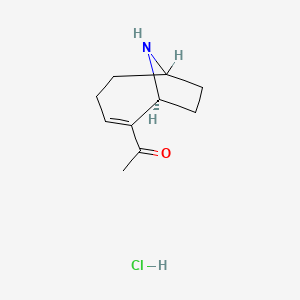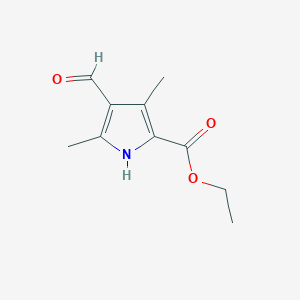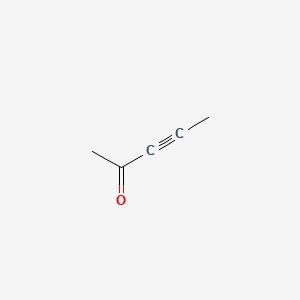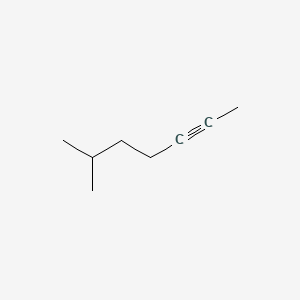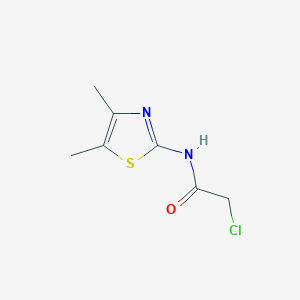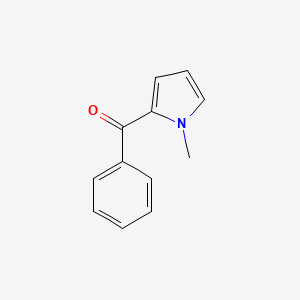
Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-
Übersicht
Beschreibung
“Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-” is a chemical compound with the molecular formula C12H11NO . It is also known by other names such as “(1-methyl-1H-pyrrol-2-yl) (phenyl)methanone” and “(1-methylpyrrol-2-yl)-phenylmethanone” among others .
Molecular Structure Analysis
The molecular structure of “Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-” can be represented by the InChI string:InChI=1S/C12H11NO/c1-13-9-5-8-11(13)12(14)10-6-3-2-4-7-10/h2-9H,1H3 . The Canonical SMILES representation is CN1C=CC=C1C(=O)C2=CC=CC=C2 . Physical And Chemical Properties Analysis
“Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-” has a molecular weight of 185.22 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . Its exact mass and monoisotopic mass are both 185.084063974 g/mol . Its topological polar surface area is 22 Ų . It has 14 heavy atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Methanone derivatives, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, are synthesized through multi-step reactions. These compounds serve as boric acid ester intermediates with benzene rings. Their structures are confirmed through FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Density Functional Theory (DFT) calculations provide insights into their molecular structures, electrostatic potential, and physicochemical properties (Huang et al., 2021).
Antimicrobial Activities
Novel derivatives, like (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, have been synthesized and evaluated for in vitro antimicrobial activities. These compounds demonstrate good antibacterial and antifungal effects, with their activity attributed to the presence of a heterocyclic ring. The introduction of a methoxy group in the structure further enhances the antimicrobial properties (Hublikar et al., 2019).
Material Science Applications
In material science, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) is explored for its potential in inducing cell cycle arrest and triggering apoptosis in cancer cells. It inhibits tubulin polymerization, showcasing promising therapeutic potential against cancer. This compound belongs to the phenstatin family, known for its cytotoxic properties, which underlines the importance of methanone derivatives in developing anticancer agents (Magalhães et al., 2013).
Corrosion Inhibition
Pyrazole derivatives of methanone, such as methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate and 5-(4-methoxyphenyl)-3-(4-methylphenyl)4,5-dihydro-1H-pyrazol-1-yl-(pyridin-4-yl)methanone, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies highlight their efficiency in protecting against corrosion, providing a basis for developing new materials with enhanced durability (Yadav et al., 2015).
Eigenschaften
IUPAC Name |
(1-methylpyrrol-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-13-9-5-8-11(13)12(14)10-6-3-2-4-7-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDDGZQCRPTKIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190943 | |
| Record name | Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- | |
CAS RN |
37496-06-3 | |
| Record name | Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037496063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



